molecular formula H12N4O4PdS B082399 Tetraamminepalladium(II) sulfate CAS No. 13601-06-4

Tetraamminepalladium(II) sulfate

Cat. No. B082399
CAS RN: 13601-06-4
M. Wt: 270.6 g/mol
InChI Key: WSPHQZJZSJENIO-UHFFFAOYSA-L
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Description

Tetraamminepalladium(II) sulfate, commonly referred to as Pd(NH3)4SO4, is an inorganic compound composed of palladium, nitrogen, and sulfur. It is a water-soluble salt that is used in a variety of scientific and industrial applications. It is also used in the synthesis of other compounds and as a catalyst in organic chemistry. It is a relatively stable compound and can be stored for long periods of time without significant degradation.

Scientific Research Applications

  • Electro-Reduction Mechanism and Kinetics : Tetraamminepalladium(II) is studied for its electro-reduction mechanism and kinetics in ammonia – chloride solutions. This is significant for understanding the reduction process and deposition of palladium in electrochemical systems (Mech, Żabiński, Kowalik, & Fitzner, 2012).

  • Synthesis and Structure of Complex Salts : Research on the synthesis and structure of complex salts like tetraamminepalladium perrhenate and permanganate provides insights into their physicochemical properties and potential applications (Zadesenets, Khranenko, Shubin, Baidina, & Korenev, 2006).

  • Vibrational Spectroscopy for Catalyst Preparation : Tetraamminepalladium(II) perrhenate's vibrational spectra are studied for its utility in PdRe catalyst preparation, using infrared and Raman spectroscopy. This research aids in the development of catalysts (Thompson, Lamb, Delley, & Franzen, 2017).

  • Catalysis in Heck Coupling Reaction : The compound's application in catalysis is explored through its heterogenization on hydrophilic graphite oxide and its performance in the Heck coupling reaction (Mastalir, Hancsárik, & Szabó, 2020).

  • Activity and Selectivity in Pd Catalysts : The influence of preparation variables on the activity and selectivity of Pd catalysts, with tetraamminepalladium(II) chloride as a precursor, is crucial for optimizing catalyst performance (Alba, Aramendía, Borau, Jiménez, & Marinas, 1986).

  • Mechanism and Kinetics in Co-Pd Alloy Deposition : The mechanism and kinetics of tetraamminepalladium(II) co-reduction in alloy deposition are essential for understanding the deposition process in electrochemical systems (Mech, Żabiński, Kowalik, & Fitzner, 2013).

  • Reactions with Chloride in Acid Solution : The study of the reactions of tetraamminepalladium(II) ion with hydrochloric acid is vital for understanding its chemical behavior in different environments (Reinhardt & Coe, 1969).

Safety and Hazards

Tetraamminepalladium(II) sulfate should not be released into the environment . It’s advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . In case of contact, rinse immediately with plenty of water . If ingested, clean the mouth with water and drink plenty of water afterwards .

Biochemical Analysis

Biochemical Properties

Tetraamminepalladium(II) sulfate is known for its role in electroplating processes

Molecular Mechanism

It is known to be used in the electronics industry for palladium plating , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently available.

properties

IUPAC Name

azane;palladium(2+);sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHQZJZSJENIO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12N4O4PdS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592759
Record name Palladium(2+) sulfate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13601-06-4
Record name Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13601-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium(2+) sulfate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminopalladium sulfate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Palladium tetraaminesulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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